

Technical Guide: Synthesis of 4-Bromo-1,2-thiazol-3-amine

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Compound of Interest

Compound Name: 4-bromo-1,2-thiazol-3-amine

CAS No.: 1556356-77-4

Cat. No.: B6149350

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Executive Summary

4-Bromo-1,2-thiazol-3-amine (also known as 4-bromoisothiazol-3-amine; CAS: 1556356-77-4) is a critical heterocyclic scaffold in medicinal chemistry.^{[1][2][3][4][5][6]} Its structural integrity—comprising an electron-rich amine at the 3-position and a reactive bromide at the 4-position—makes it a premier candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to construct complex bioactive molecules.

This guide details a robust, scalable synthesis pathway grounded in electrophilic aromatic substitution (EAS). Unlike 1,3-thiazoles, the 1,2-thiazole (isothiazole) core exhibits distinct reactivity profiles, specifically directing electrophilic attack to the C-4 position due to the activating influence of the C-3 amino group.

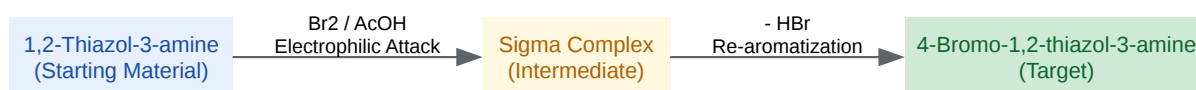
Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis of **4-bromo-1,2-thiazol-3-amine** is most efficiently achieved through the direct halogenation of the parent heterocycle, 1,2-thiazol-3-amine. While de novo ring construction methods exist (e.g., oxidative cyclization of 3-aminothioacrylamides), they are often atom-inefficient for this specific halogenated target.

Strategic Considerations

- **Regioselectivity:** The isothiazole ring is susceptible to electrophilic attack. The C-3 amino group strongly activates the ring. Resonance structures indicate that electron density is highest at C-4 (ortho-like to the amine) and N-2. Direct bromination selectively targets C-4, avoiding the C-5 position unless forcing conditions are used.
- **Reagent Selection:** Elemental bromine () in acetic acid is the industrial standard for high atom economy and yield. N-Bromosuccinimide (NBS) offers a milder alternative for smaller-scale or functional-group-sensitive applications.

Reaction Pathway Diagram[7][8]



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Figure 1: Linear synthesis pathway via Electrophilic Aromatic Substitution.

Part 2: Detailed Experimental Protocol

Method A: Bromination using Elemental Bromine (Standard Scale)

This method is preferred for gram-to-kilogram scale synthesis due to cost-effectiveness and high yields (>85%).

Reagents & Materials:

- Substrate: 1,2-Thiazol-3-amine (1.0 equiv)
- Reagent: Bromine () (1.05 equiv)

- Solvent: Glacial Acetic Acid (AcOH) (10-15 volumes)
- Quench: Saturated aqueous
(Sodium thiosulfate)
- Base: Aqueous
(10%) or

Step-by-Step Procedure:

- Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, dissolve 1,2-thiazol-3-amine (10.0 g, 100 mmol) in glacial acetic acid (100 mL).
 - Note: The reaction is exothermic; ensure the flask is purged with .
- Cooling: Cool the solution to 10–15°C using a water/ice bath. Do not freeze the acetic acid (m.p. 16°C); adding a small amount of DCM can prevent freezing if lower temperatures are needed.
- Addition: Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) diluted in 20 mL of acetic acid.
- Reaction: Add the bromine solution dropwise over 45 minutes, maintaining the internal temperature below 25°C. The solution will turn dark orange/red.
 - Mechanism:[\[7\]](#)[\[8\]](#) The amine directs the bromonium ion to the C-4 position.
- Completion: Stir at room temperature (20–25°C) for 2–3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS. Consumption of SM should be quantitative.
- Workup:
 - Pour the reaction mixture carefully into 300 mL of ice-water.

- Neutralize the slurry to pH ~8 using 10% NaOH solution. Caution: Exothermic.
- If excess bromine persists (brown color), add saturated
until the color fades to pale yellow.
- Isolation:
 - Extract with Ethyl Acetate (mL).
 - Wash combined organics with Brine (mL).
 - Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude solid is often sufficiently pure (>95%). Recrystallization from Ethanol/Water or column chromatography (0-40% EtOAc in Hexanes) yields the pure product as an off-white to pale yellow solid.

Method B: Bromination using NBS (Lab Scale / Mild Conditions)

Recommended for parallel synthesis or when handling liquid bromine is undesirable.

Reagents:

- Substrate: 1,2-Thiazol-3-amine (1.0 equiv)
- Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
- Solvent: DMF or Acetonitrile (MeCN)

Protocol:

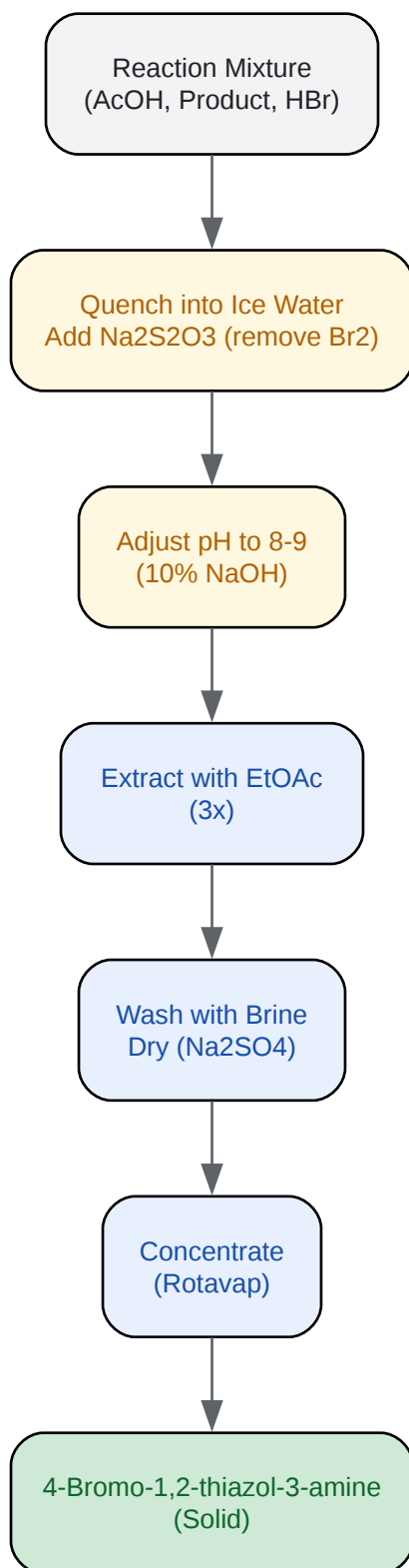
- Dissolve 1,2-thiazol-3-amine (1.0 mmol) in DMF (5 mL) at 0°C.
- Add NBS (1.1 mmol) portion-wise over 15 minutes. Protect from light.
- Stir at 0°C for 1 hour, then warm to RT for 2 hours.
- Dilute with water (20 mL) and extract with EtOAc.
- Wash organics with water () to remove DMF.
- Concentrate to yield the product.

Part 3: Data & Characterization^{[1][4][7][10]}

Quantitative Data Summary

Parameter	Value / Range	Notes
Molecular Weight	179.04 g/mol	Formula:
Typical Yield	75% - 92%	Method A typically yields higher.
Appearance	Pale yellow solid	Darkens upon storage if not pure.
Melting Point	95 - 98 °C	(Literature range for analogues)
NMR	-8.2 ppm (s, 1H)	C-5 Proton (singlet).
Regioselectivity	>98% C-4	C-5 bromination is negligible under these conditions.

Workup & Purification Flowchart



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Figure 2: Standard Workup Protocol for Method A.

Part 4: Scientific Integrity & Troubleshooting

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

- Activation: The amine group at C-3 donates electron density into the ring (+M effect), significantly increasing the nucleophilicity of C-4 and N-2.
- Attack: The

-electrons at the C-4/C-5 bond attack the electrophilic bromine (

or

complex), forming a resonance-stabilized sigma complex (Wheland intermediate).
- Deprotonation: Loss of a proton from C-4 restores aromaticity, yielding the 4-bromo derivative.
 - Why C-4 and not C-5? Although C-5 is often the site of lithiation (due to the inductive effect of Sulfur), C-4 is kinetically favored for EAS due to the para-like resonance contribution from the exocyclic amine.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Over-bromination (dibromo species)	Strictly control stoichiometry (1.05 eq). Keep temp <25°C.
Dark Product	Residual Bromine / Polymerization	Wash with sodium thiosulfate. Recrystallize immediately.
Starting Material Remains	Reaction stalled	Check reagent quality. NBS degrades over time; use fresh bottle.
Freezing Solvent	AcOH freezing point (16°C)	Add 5-10% DCM or run at 18-20°C carefully.

Safety & Handling

- Isothiazoles: Many isothiazoles are potent sensitizers. Avoid skin contact. Use double gloves and work in a fume hood.
- Bromine: Highly corrosive and volatile. Causes severe burns. Handle only in a hood with appropriate quenching agents (thiosulfate) ready.

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